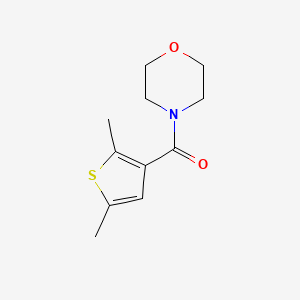
(2,5-Dimethylthiophen-3-yl)-morpholin-4-ylmethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2,5-Dimethylthiophen-3-yl)-morpholin-4-ylmethanone, also known as DMTM, is a chemical compound with potential applications in scientific research. DMTM belongs to the class of morpholine derivatives and is known for its ability to inhibit certain enzymes.
作用機序
The mechanism of action of (2,5-Dimethylthiophen-3-yl)-morpholin-4-ylmethanone involves the binding of the compound to the active site of the targeted enzyme, thereby inhibiting its activity. This binding is believed to be reversible, allowing for the restoration of enzyme activity once the compound is removed.
Biochemical and Physiological Effects:
The biochemical and physiological effects of (2,5-Dimethylthiophen-3-yl)-morpholin-4-ylmethanone are primarily related to its ability to inhibit certain enzymes. As mentioned earlier, the inhibition of acetylcholinesterase and butyrylcholinesterase can lead to increased levels of acetylcholine, which can have beneficial effects in the treatment of various diseases. Additionally, (2,5-Dimethylthiophen-3-yl)-morpholin-4-ylmethanone has been found to have antioxidant properties, which can help to protect against oxidative stress and damage.
実験室実験の利点と制限
One advantage of using (2,5-Dimethylthiophen-3-yl)-morpholin-4-ylmethanone in lab experiments is its ability to selectively inhibit certain enzymes, allowing for the study of their specific roles in various biological processes. However, one limitation is that (2,5-Dimethylthiophen-3-yl)-morpholin-4-ylmethanone may not be effective in inhibiting all enzymes, and its potency may vary depending on the enzyme being targeted.
将来の方向性
There are several potential future directions for the use of (2,5-Dimethylthiophen-3-yl)-morpholin-4-ylmethanone in scientific research. One area of interest is the development of (2,5-Dimethylthiophen-3-yl)-morpholin-4-ylmethanone analogs with improved potency and selectivity for specific enzymes. Another potential direction is the investigation of (2,5-Dimethylthiophen-3-yl)-morpholin-4-ylmethanone's effects on other biological processes, such as inflammation and cell signaling pathways. Additionally, the potential use of (2,5-Dimethylthiophen-3-yl)-morpholin-4-ylmethanone in the treatment of various diseases, particularly those involving acetylcholine dysregulation, is an area of ongoing research.
In conclusion, (2,5-Dimethylthiophen-3-yl)-morpholin-4-ylmethanone, or (2,5-Dimethylthiophen-3-yl)-morpholin-4-ylmethanone, is a chemical compound with potential applications in scientific research. Its ability to selectively inhibit certain enzymes and its antioxidant properties make it a promising compound for further study. While there are limitations to its use in lab experiments, there are several potential future directions for its use in the study of various biological processes and the treatment of diseases.
合成法
The synthesis of (2,5-Dimethylthiophen-3-yl)-morpholin-4-ylmethanone involves the reaction of 3-bromo-2,5-dimethylthiophene with morpholine-4-carboxaldehyde in the presence of a base. The resulting product is then purified by column chromatography to obtain pure (2,5-Dimethylthiophen-3-yl)-morpholin-4-ylmethanone.
科学的研究の応用
(2,5-Dimethylthiophen-3-yl)-morpholin-4-ylmethanone has been shown to have potential applications in scientific research, particularly in the field of enzyme inhibition. It has been found to inhibit the activity of certain enzymes such as acetylcholinesterase and butyrylcholinesterase, which are involved in the breakdown of acetylcholine in the body. This inhibition can lead to increased levels of acetylcholine, which can have beneficial effects in the treatment of various diseases such as Alzheimer's and Parkinson's.
特性
IUPAC Name |
(2,5-dimethylthiophen-3-yl)-morpholin-4-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2S/c1-8-7-10(9(2)15-8)11(13)12-3-5-14-6-4-12/h7H,3-6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPKVYNRDNQKMOY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(S1)C)C(=O)N2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2,5-Dimethylthiophen-3-yl)-morpholin-4-ylmethanone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


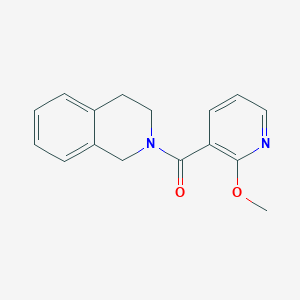
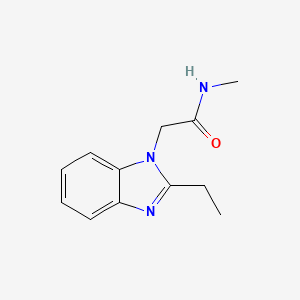

![1-[2-(Azepan-1-yl)-2-oxoethyl]pyrrolidin-2-one](/img/structure/B7501699.png)

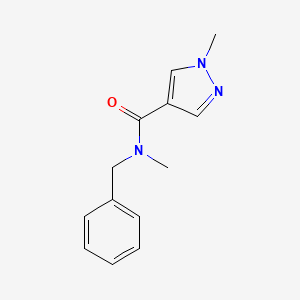

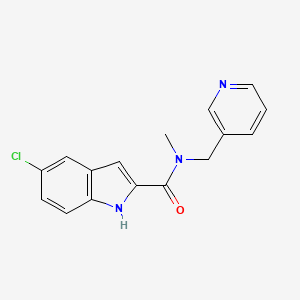
![[3-(Methylsulfanylmethyl)phenyl]-morpholin-4-ylmethanone](/img/structure/B7501751.png)


![5-Chloro-9H-pyrimido[4,5-B]indole-2,4-diamine](/img/structure/B7501774.png)
![Ethyl 1-[2-[(3-methoxyphenyl)methylamino]-2-oxoethyl]piperidine-4-carboxylate](/img/structure/B7501778.png)